Acetylstrophanthidin

Description

Properties

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-15(27)32-17-3-8-23(14-26)19-4-7-22(2)18(16-11-21(28)31-13-16)6-10-25(22,30)20(19)5-9-24(23,29)12-17/h11,14,17-20,29-30H,3-10,12-13H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZAERUVCODZQO-VWCUIIQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3CCC2(C1)O)O)C5=CC(=O)OC5)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@@]4([C@@H]3CC[C@@]2(C1)O)O)C5=CC(=O)OC5)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018935 | |

| Record name | Acetylstrophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-38-8 | |

| Record name | Acetylstrophanthidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylstrophanthidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylstrophanthidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylstrophanthidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β,14-dihydroxy-19-oxocard-20(22)enolide 3β-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSTROPHANTHIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG33H36364 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Acetylstrophanthidin on Na+/K+-ATPase

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between acetylstrophanthidin, a potent cardiac glycoside, and its pharmacological target, the Na+/K+-ATPase. We will delve into the specific binding mechanisms, the consequent conformational changes in the enzyme, and the downstream physiological and signaling effects. This document is designed to serve as a detailed resource, integrating established knowledge with practical experimental protocols to facilitate further research and drug development in this area.

Introduction: The Na+/K+-ATPase - A Vital Cellular Engine

The Sodium-Potassium pump, or Na+/K+-ATPase, is a crucial enzyme embedded in the plasma membrane of all animal cells.[1] Its primary function is to establish and maintain the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular activities including cell volume regulation, electrical excitability in neurons and muscle cells, and the secondary active transport of other solutes.[1] This P-type ATPase actively transports three Na+ ions out of the cell and two K+ ions into the cell against their concentration gradients, a process fueled by the hydrolysis of one molecule of ATP.[2]

The Na+/K+-ATPase is a heterodimeric protein consisting of a large catalytic α-subunit and a smaller glycosylated β-subunit, which acts as a chaperone.[1] The α-subunit is responsible for the ion transport and ATP hydrolysis and contains the binding site for cardiac glycosides.[1] The enzyme cycles through two principal conformational states, E1 and E2.[1][2][3][4] In the E1 state, the ion-binding sites have a high affinity for Na+ and are open to the cytoplasm. Following Na+ binding and ATP-dependent phosphorylation, the enzyme transitions to the E2 state, where the ion-binding sites open to the extracellular space and have a high affinity for K+.[1][2][3][4] The binding of extracellular K+ triggers dephosphorylation and a return to the E1 conformation, releasing K+ into the cytoplasm.[1][2][3][4]

This compound: A Potent Modulator of Na+/K+-ATPase

This compound belongs to the family of cardiac glycosides, a class of naturally derived compounds that have been used for centuries to treat heart conditions.[5][6] These molecules are potent and specific inhibitors of the Na+/K+-ATPase.[5] The binding of this compound and other cardiac glycosides to the Na+/K+-ATPase is highly specific and has profound physiological consequences.[7][8]

The Core Mechanism: Binding, Conformational Arrest, and Inhibition

The inhibitory action of this compound on the Na+/K+-ATPase is a multi-step process involving specific binding to the enzyme and stabilization of a particular conformational state.

The Extracellular Binding Site

This compound binds to a highly conserved site on the extracellular surface of the α-subunit of the Na+/K+-ATPase.[7][9] This binding pocket is formed by several transmembrane helices and extracellular loops of the α-subunit. While the exact residues can vary slightly between isoforms and species, key interactions involve amino acids in the transmembrane segments M1, M2, M4, M5, and M6. The interaction is characterized by a combination of hydrogen bonds and hydrophobic interactions between the steroid core of the glycoside and the enzyme.[10]

Conformational Arrest in the E2-P State

A critical aspect of the mechanism of action is that this compound exhibits a strong preferential affinity for the phosphorylated E2 (E2-P) conformation of the Na+/K+-ATPase.[11] By binding to this state, it effectively "locks" the enzyme in this conformation, preventing the binding of extracellular K+, subsequent dephosphorylation, and the transition back to the E1 state.[11] This conformational arrest halts the pumping cycle, leading to the inhibition of ion transport.

The rate of dissociation of the glycoside-enzyme complex is a key determinant of the duration of inhibition.[11] The stability of this complex is influenced by the concentrations of various ligands such as K+, Na+, Mg2+, and ATP, which allosterically modulate the enzyme's conformation.[11][12] Specifically, extracellular K+ is known to antagonize the binding of cardiac glycosides, consistent with its role in promoting the transition away from the E2-P state.[12][13]

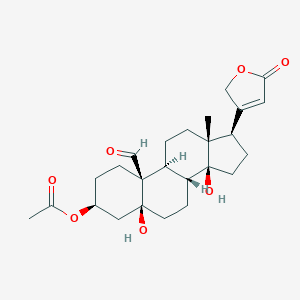

Caption: this compound binds to and stabilizes the E2-P conformation of the Na+/K+-ATPase, halting the catalytic cycle.

Functional Consequences of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by this compound sets off a cascade of events within the cell, primarily driven by the alteration of ion gradients.

Altered Intracellular Ion Concentrations

The most immediate consequence of Na+/K+-ATPase inhibition is a rise in the intracellular sodium concentration ([Na+]i) and a decrease in the intracellular potassium concentration.[6] This disruption of the Na+ gradient has a significant secondary effect on the activity of the Na+/Ca2+ exchanger (NCX). The NCX normally uses the inwardly directed Na+ gradient to extrude calcium (Ca2+) from the cell. As [Na+]i increases, the driving force for this extrusion is reduced, leading to an accumulation of intracellular calcium ([Ca2+]i).[5][6]

Positive Inotropic Effect in Cardiac Myocytes

In heart muscle cells, this elevation in [Ca2+]i is the primary mechanism behind the positive inotropic (contractility-enhancing) effect of cardiac glycosides.[5][6] The increased cytosolic Ca2+ leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR) via the SERCA pump. Consequently, more Ca2+ is available for release from the SR during subsequent action potentials, leading to a stronger muscle contraction.[14]

Downstream Signaling Pathways

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold.[15] The binding of this compound can initiate intracellular signaling cascades, often independent of the changes in ion concentrations. This "signalosome" is frequently located in caveolae, specialized lipid raft domains of the plasma membrane.[15]

Upon binding of this compound, the Na+/K+-ATPase can activate the non-receptor tyrosine kinase Src.[15] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), which in turn activates the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[15] This pathway is involved in regulating cell growth, proliferation, and survival. Additionally, Na+/K+-ATPase inhibition has been shown to activate other signaling molecules like protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), and to modulate the activity of transcription factors such as NF-κB.[15][16] In some cell types, this can also lead to the production of reactive oxygen species (ROS).[17]

Caption: Downstream signaling pathways activated by this compound binding to the Na+/K+-ATPase.

Experimental Methodologies for Studying the Interaction

Investigating the interaction between this compound and Na+/K+-ATPase requires a combination of biochemical and cell-based assays.

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[18][19][20]

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine kidney or rat brain).

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4.[15]

-

ATP solution (e.g., 3 mM).[15]

-

This compound solutions of varying concentrations.

-

Malachite green reagent for Pi detection.[15]

-

96-well microplate.

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.[15]

-

Add different concentrations of this compound to the wells of the microplate.[15]

-

Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine the total and ouabain-insensitive ATPase activity, respectively.[15][21]

-

Initiate the reaction by adding ATP to each well.[15]

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[15][20]

-

Stop the reaction by adding a stop solution (e.g., SDS).[15]

-

Add the malachite green reagent to each well to detect the released Pi.[15]

-

Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a spectrophotometer.[15][19]

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.[20]

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.[15]

Competitive Binding Assay

This assay determines the binding affinity of this compound by measuring its ability to displace a radiolabeled cardiac glycoside, such as [3H]-ouabain, from the Na+/K+-ATPase.[22][23]

Materials:

-

Purified Na+/K+-ATPase enzyme preparation.

-

[3H]-ouabain of known specific activity.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

This compound solutions of varying concentrations.

-

Unlabeled ouabain (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate the Na+/K+-ATPase preparation with a fixed concentration of [3H]-ouabain and varying concentrations of this compound.

-

Include a control with no unlabeled glycoside (total binding) and a control with a saturating concentration of unlabeled ouabain (non-specific binding).

-

Allow the binding to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.

Measurement of Intracellular Ion Concentrations

Fluorescent indicators are commonly used to measure changes in intracellular Na+ and Ca2+ concentrations in response to this compound treatment in living cells.[15]

Materials:

-

Cultured cells expressing Na+/K+-ATPase (e.g., cardiac myocytes, neurons).

-

Fluorescent indicators for Na+ (e.g., SBFI) and Ca2+ (e.g., Fura-2, Fluo-4).

-

Physiological salt solution (e.g., Tyrode's solution).

-

This compound solutions.

-

Fluorescence microscope or plate reader.

Procedure:

-

Load the cultured cells with the appropriate fluorescent indicator according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Acquire a baseline fluorescence reading.

-

Add this compound to the cells and record the change in fluorescence over time.

-

Calibrate the fluorescence signal to absolute ion concentrations using appropriate calibration methods.

Quantitative Data Summary

The inhibitory potency of this compound can vary depending on the isoform of the Na+/K+-ATPase, the tissue source, and the specific experimental conditions (e.g., K+ concentration).[12] The following table provides representative quantitative data found in the literature.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 | ~1 x 10⁻⁶ M | Rat brain ATPase | [22] |

Note: At very low nanomolar concentrations (0.1-1 nmol/L), some studies have reported a stimulatory effect of strophanthidin on Na+/K+-ATPase activity, while inhibitory effects are consistently observed at higher micromolar concentrations.[24][25]

Conclusion

This compound exerts its potent effects through a well-defined mechanism of action centered on the inhibition of the Na+/K+-ATPase. By binding to the extracellular face of the α-subunit and stabilizing the E2-P conformation, it disrupts the enzyme's catalytic cycle. This leads to an increase in intracellular sodium and, consequently, intracellular calcium, which underlies its positive inotropic effects in the heart. Furthermore, the interaction of this compound with the Na+/K+-ATPase can trigger a variety of intracellular signaling cascades, highlighting the enzyme's dual role as both an ion pump and a signaling molecule. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued exploration of cardiac glycosides in both research and therapeutic development.

References

-

Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidothis compound, a photochemical analogue of strophanthidin. PubMed. [Link]

-

Na+/K+-ATPase: More than an Electrogenic Pump. MDPI. [Link]

-

Na⁺, K⁺-ATPase reaction cycle. E1 and E2 represent the main... ResearchGate. [Link]

-

Interaction of cardiac glycosides and Na,K-ATPase is regulated by effector-controlled equilibrium between two limit enzyme conformers. PubMed. [Link]

-

Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR. PubMed Central. [Link]

-

Rotation Conformational Effects of Selected Cytotoxic Cardiac Glycosides on Their Interactions with Na+/K+-ATPase. National Institutes of Health. [Link]

-

Reaction cycle of the Na ,K -ATPase. E 1 and E 2 are the main... ResearchGate. [Link]

-

Post-Albers cycle for the Na,K-ATPase. E 1 and E 2 are conformations of... ResearchGate. [Link]

-

Structural Changes in the Catalytic Cycle of the Na+,K+-ATPase Studied by Infrared Spectroscopy. National Institutes of Health. [Link]

-

Colorimetric Assays of Na,K-ATPase. National Institutes of Health. [Link]

-

Technical Manual Na+k+-ATPase Activity Assay Kit. Assay Genie. [Link]

-

The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation. PubMed. [Link]

-

Myocardial Na,K-ATPase: Clinical aspects. National Institutes of Health. [Link]

-

A quick assay for NA+-K+-ATPase specific activity. ResearchGate. [Link]

-

Cardiac glycosides and sodium/potassium-ATPase. PubMed. [Link]

-

Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase. PubMed. [Link]

-

Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes. PubMed. [Link]

-

Cardiac glycoside binding to the Na/K-ATPase in the intact myocardial cell: electrophysiological measurement of chemical kinetics. PubMed. [Link]

-

Mode of action of cardiac glycosides. Three different pathways have... ResearchGate. [Link]

-

Active site-directed alkylation of Na+-K+-ATPase by digitalis sulphonate derivatives of different lipophilicity. PubMed. [Link]

-

Active site-directed alkylation of Na+-K+-ATPase by digitalis sulphonate derivatives of different lipophilicity. National Institutes of Health. [Link]

-

Strophanthidin and potassium on intracellular sodium activity in sheep heart. PubMed. [Link]

-

What is the mechanism of Strophanthin K?. Patsnap Synapse. [Link]

-

The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation. National Institutes of Health. [Link]

-

Relationship between cardiotonic effects and inhibition on cardiac sarcolemmal Na+, K+-ATPase of strophanthidin at. PubMed. [Link]

-

Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions. MDPI. [Link]

-

Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Strophanthin K? [synapse.patsnap.com]

- 7. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myocardial Na,K-ATPase: Clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The highly conserved cardiac glycoside binding site of Na,K-ATPase plays a role in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rotation Conformational Effects of Selected Cytotoxic Cardiac Glycosides on Their Interactions with Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction of cardiac glycosides and Na,K-ATPase is regulated by effector-controlled equilibrium between two limit enzyme conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of K+ on the interaction between cardiac glycosides and Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strophanthidin and potassium on intracellular sodium activity in sheep heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Different Na+/K+-ATPase signal pathways was involved in the increase of [Ca2+]i induced by strophanthidin in normal and failing isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

- 21. researchgate.net [researchgate.net]

- 22. Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidothis compound, a photochemical analogue of strophanthidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural insights into the binding of cardiac glycosides to the digitalis receptor revealed by solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cdn.amegroups.cn [cdn.amegroups.cn]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling the Molecular Action of a Potent Cardiac Glycoside

An In-Depth Technical Guide to the Cellular Target of Acetylstrophanthidin

This compound is a cardiac glycoside, a class of naturally derived compounds historically recognized for their profound effects on heart muscle.[1][2] Like its better-known relatives, digoxin and ouabain, this compound exerts its physiological effects by engaging a single, highly specific primary cellular target.[3][4] Understanding this interaction is fundamental not only for its historical use in cardiology but also for exploring its emerging applications in oncology and other fields.[5][6] This guide provides a detailed examination of this primary target, the molecular consequences of its modulation, and the robust experimental methodologies required to investigate these interactions in a research setting.

The Primary Target: The Na+/K+-ATPase Pump

The definitive primary cellular target of this compound is the Na+/K+-ATPase , also known as the sodium-potassium pump.[7][8][9] This integral membrane protein is a ubiquitous enzyme in animal cells, essential for cellular survival and function.[9]

Core Function of the Na+/K+-ATPase: The enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell against their concentration gradients.[9][10] For every molecule of ATP hydrolyzed, it pumps three Na+ ions out and brings two K+ ions in.[9] This electrogenic process is critical for:

-

Maintaining the steep electrochemical gradients for Na+ and K+ across the plasma membrane.[11]

-

Establishing the negative resting membrane potential required for the normal electrical excitability of cells, particularly neurons and cardiomyocytes.[9][11]

-

Regulating cellular volume and osmotic balance.

Structural and Isoform Diversity: The Na+/K+-ATPase is a complex composed of multiple subunits, principally the α and β subunits, and often a regulatory FXYD protein.[12][13] The α-subunit is the catalytic core, containing the binding sites for ATP, ions, and cardiac glycosides like this compound.[14][15] Humans express four different isoforms of the α-subunit (α1, α2, α3, α4), which exhibit tissue-specific expression patterns and varying affinities for cardiac glycosides.[12][16] This isoform diversity allows for the fine-tuning of pump activity to meet the specific physiological demands of different tissues.[16] For instance, the α1 isoform is ubiquitously expressed, while α2 and α3 are found predominantly in muscle and neuronal tissues, respectively.[12][16]

Mechanism of Action: From Pump Inhibition to Cellular Response

This compound exerts its effects through direct inhibition of the Na+/K+-ATPase. It binds to a specific site on the extracellular face of the α-subunit, stabilizing the enzyme in a phosphorylated conformation (the E2-P state) and preventing its normal cycling.[10][14] This targeted inhibition initiates a cascade of well-defined downstream events.

-

Inhibition of the Pump: Binding of this compound blocks the transport of Na+ and K+ ions.[8][10]

-

Rise in Intracellular Sodium: The immediate consequence is an increase in the intracellular sodium concentration ([Na+]i) as Na+ influx via other channels and transporters is no longer effectively countered by the pump.[9][17]

-

Altered Sodium-Calcium Exchange: The elevated [Na+]i reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX). The NCX normally extrudes calcium (Ca2+) from the cell in exchange for Na+ entry. With a diminished Na+ gradient, the NCX's ability to export Ca2+ is reduced, leading to an increase in the intracellular calcium concentration ([Ca2+]i).[9][18]

-

Enhanced Cardiac Contractility: In cardiomyocytes, this elevation in cytosolic Ca2+ leads to greater uptake of Ca2+ into the sarcoplasmic reticulum (SR).[9] During subsequent action potentials, more Ca2+ is released from the SR, enhancing the interaction between actin and myosin filaments and thereby increasing the force of muscle contraction (a positive inotropic effect).[9][14]

This primary mechanism explains the cardiotonic effects historically associated with this compound and other cardiac glycosides.[19][20]

Signaling Pathway Diagram

The following diagram illustrates the core mechanism of action of this compound.

Caption: this compound inhibits Na+/K+-ATPase, leading to increased intracellular Na+ and Ca2+, and pathway activation.

Beyond Ion Transport: The Na+/K+-ATPase as a Signal Transducer

Emerging research has redefined the Na+/K+-ATPase as more than just an ion pump. It also functions as a signal transducer.[5] The binding of cardiac glycosides, including this compound, can trigger intracellular signaling cascades independently of the changes in ion concentrations. This occurs through the formation of a "signalosome" complex involving the Na+/K+-ATPase, Src kinase, and other signaling partners.[5][21] Activation of this complex can initiate downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which has implications for cell growth, proliferation, and apoptosis.[6][21] This signaling function is a key area of investigation for the potential use of cardiac glycosides in cancer therapy.[5][21]

Quantitative Analysis of Na+/K+-ATPase Inhibition

The potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of the enzyme's activity. This is a critical parameter for comparing different inhibitors and understanding their dose-response relationship.

| Compound | Target/Tissue | IC50 | Reference |

| This compound | Rat brain ATPase | ~1 x 10⁻⁶ M | [7] |

| Strophanthidin | Human lung cancer (A549) | 0.529 ± 0.05 μM | [6] |

| Strophanthidin | Human breast cancer (MCF-7) | 1.12 ± 0.04 μM | [6] |

| Strophanthidin | Human liver cancer (HepG2) | 1.75 ± 0.02 μM | [6] |

| Ouabain | Human α1 Na+/K+-ATPase | 15 nM |

Experimental Protocols for a Self-Validating System

To rigorously study the effects of this compound, it is essential to employ self-validating experimental systems. The following protocols provide a framework for quantifying both the direct inhibition of the primary target and the key downstream cellular consequence.

Protocol 1: Measurement of Na+/K+-ATPase Activity

This protocol quantifies enzyme activity by measuring the rate of inorganic phosphate (Pi) released from ATP hydrolysis. The specificity for Na+/K+-ATPase is determined by comparing activity in the presence and absence of a saturating concentration of a specific inhibitor, such as ouabain.[22][23] The difference between the total ATPase activity and the ouabain-insensitive activity represents the Na+/K+-ATPase-specific activity.[23]

Causality and Rationale:

-

Cell Disruption: Hypotonic lysis is often preferred over sonication to better preserve the integrity of membrane-bound enzymes.[22]

-

Reaction Conditions: Optimal concentrations of Na+, K+, Mg2+, and ATP are used to achieve maximum enzyme activity.[22]

-

Specificity Control: Ouabain is a highly specific inhibitor of Na+/K+-ATPase. By measuring phosphate release in its presence, we can subtract the activity of all other ATPases, thus isolating the activity of our target enzyme. This is the cornerstone of the self-validating nature of this assay.[22][23]

Step-by-Step Methodology:

-

Preparation of Cell/Tissue Homogenate:

-

Wash cells or minced tissue with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the sample in an ice-cold buffer (e.g., 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2).

-

Centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the membranes.

-

Resuspend the membrane pellet in a known volume of homogenization buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

ATPase Reaction:

-

Prepare two sets of reaction tubes for each sample and condition: "Total ATPase" and "Ouabain-Insensitive".

-

Prepare a master reaction buffer: 50 mM Tris-HCl, 100 mM NaCl, 15 mM KCl, 7 mM MgCl2, 1 mM EDTA, pH 7.2.[22]

-

To the "Ouabain-Insensitive" tubes, add ouabain to a final concentration of 1 mM.[24] To all other tubes (including those with this compound), add the vehicle control.

-

Add the test compound (this compound at various concentrations) or vehicle to the appropriate tubes.

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.[22]

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA) or a dedicated stop solution.

-

-

Quantification of Inorganic Phosphate (Pi):

-

Centrifuge the tubes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or tubes.

-

Use a colorimetric method, such as the Fiske-Subbarow or Malachite Green assay, to measure the concentration of released Pi by reading absorbance at the appropriate wavelength (e.g., 660 nm).[25]

-

Create a standard curve using known concentrations of phosphate to convert absorbance values to Pi concentration.

-

-

Data Analysis:

-

Calculate the specific Na+/K+-ATPase activity using the formula: Activity = [Pi]Total - [Pi]Ouabain-Insensitive

-

Express activity as µmol of Pi per mg of protein per hour.

-

Plot the percent inhibition of Na+/K+-ATPase activity against the log concentration of this compound to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for determining Na+/K+-ATPase specific activity and inhibitor IC50.

Protocol 2: Measurement of Intracellular Calcium [Ca2+]i

This protocol uses a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in [Ca2+]i following treatment with this compound.[26][27]

Causality and Rationale:

-

Cell-Permeant Dye: Fura-2 AM is an acetoxymethyl ester that allows the dye to passively cross the cell membrane.[27]

-

Intracellular Trapping: Inside the cell, esterases cleave the AM group, trapping the active, calcium-sensitive Fura-2 indicator in the cytosol.[27]

-

Ratiometric Measurement: Fura-2 exhibits a shift in its excitation spectrum upon binding Ca2+. By measuring the ratio of fluorescence emission (at ~510 nm) when excited at two different wavelengths (typically 340 nm for Ca2+-bound and 380 nm for Ca2+-free), a quantitative measure of [Ca2+]i can be obtained.[27][28] This ratiometric approach provides a robust measurement that corrects for variations in cell number, dye loading, and photobleaching, thus ensuring the system is self-validating.[28]

Step-by-Step Methodology:

-

Cell Preparation:

-

Plate adherent cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy/plate reading. Allow cells to attach overnight.

-

-

Dye Loading:

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Prepare a Fura-2 AM stock solution in anhydrous DMSO. Dilute the stock into the loading buffer to a final concentration of 2-5 µM.

-

Remove the culture medium from the cells and wash once with loading buffer.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

Remove the loading solution and wash the cells twice with fresh loading buffer to remove extracellular dye.

-

Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Fluorescence Measurement:

-

Place the plate or dish into a fluorescence plate reader or on an inverted microscope equipped with a ratiometric imaging system.

-

Set the emission wavelength to ~510 nm.

-

Alternately excite the cells at 340 nm and 380 nm and record the fluorescence intensity at each wavelength.

-

Establish a stable baseline reading for several minutes.

-

Add this compound (or other compounds) via an injection port or by manual addition and continue recording the fluorescence ratio (F340/F380) over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

Normalize the data by dividing the ratio at each time point by the average baseline ratio (R/R0).

-

The change in the F340/F380 ratio is directly proportional to the change in intracellular calcium concentration.[27]

-

Conclusion

The primary cellular target of this compound is unequivocally the Na+/K+-ATPase. Its inhibitory action on this essential ion pump disrupts cellular sodium and calcium homeostasis, providing a clear molecular basis for its potent physiological effects, particularly on cardiac muscle. Furthermore, the recognition of the Na+/K+-ATPase's role as a signal transducer opens new avenues for research into the broader biological activities of cardiac glycosides. The experimental protocols detailed herein provide a robust and self-validating framework for researchers to precisely quantify the interaction of compounds like this compound with their target and to elucidate the downstream cellular consequences.

References

- Tobin, T., Akera, T., Brody, T. M., & Taneja, H. R. (1976). Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidothis compound, a photochemical analogue of strophanthidin. European Journal of Pharmacology, 35(1), 69–76.

- Lievremont, M., Potreau, D., & Raymond, G. (2002). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. Methods in Molecular Biology, 194, 25-39.

- Yang, P., Menter, D. G., Cartwright, C., Chan, D., Worth, L., & Newman, R. A. (2009). Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition. Cancer Research, 69(16), 6523-6531.

- Al-Shorbagy, M. Y., & El-Shazly, S. A. (2025).

- Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008). Measurement of Intracellular Calcium. Physiological Reviews, 88(4), 1285-1336.

- Wikipedia contributors. (n.d.). k-Strophanthidin. In Wikipedia.

- ResearchGate. (2025). How can I measure Intracellular calcium level?

- Berthold Technologies GmbH & Co.KG. (n.d.). Intracellular Calcium Measurement.

- CVPharmacology. (n.d.). Cardiac Glycosides (Digoxin).

- Manual of Medicine. (2021). Cardiac Glycosides.

- Burgos, P., et al. (2018).

- Wikipedia contributors. (n.d.). Cardiac glycoside. In Wikipedia.

- Baron, D. N., & Khan, F. A. (1985). Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes. Clinical Science, 68(2), 143-149.

- Gold, H., Modell, W., et al. (1948). Comparison of ouabain with strophanthidin-3-acetate by intravenous injection in man. Journal of Pharmacology and Experimental Therapeutics, 94(1), 39-43.

- MedChemExpress. (n.d.). Strophanthidin.

- Stickney, J. L. (1973). Cardiac Toxicity of Ouabain and this compound: Influence of Afferent Denervation. Archives Internationales de Pharmacodynamie et de Thérapie, 203(1), 5-15.

- Vliet, B. J., et al. (1980). The Effects of this compound and Ouabain on the Sympathetic Adrenergic Neuroeffector Junction in Canine Vascular Smooth Muscle.

- Smith, T. W., Haber, E., Yeatman, L., & Butler, V. P. (1976). Reversal of ouabain and acetyl strophanthidin effects in normal and failing cardiac muscle by specific antibody.

- ResearchGate. (2025).

- ResearchGate. (2014).

- BenchChem. (2025).

- Novus Biologicals. (n.d.). Na+/K+ ATPase Activity Assay Kit (Colorimetric) NBP3-25857 Manual.

- Wikipedia contributors. (n.d.). Ouabain. In Wikipedia.

- Nola, G. T., Pope, S. E., & Harrison, D. C. (1972). Action of this compound on experimental myocardial infarction. American Journal of Physiology-Legacy Content, 222(2), 265-271.

- BenchChem. (2025). Strophanthidin vs.

- Poulsen, H., et al. (2010). The structure of the Na+,K+-ATPase and mapping of isoform differences and disease-related mutations. Molecular Aspects of Medicine, 31(6), 469-486.

- Clausen, M. V., Hilbers, F., & Poulsen, H. (2017). The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease. Frontiers in Physiology, 8, 371.

- BenchChem. (2025).

- Belz, G. G. (1995).

- Reddy, D., et al. (2020). Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers. Frontiers in Oncology, 9, 1469.

- Dhalla, N. S., et al. (2021). Role of Na+-K+ ATPase Alterations in the Development of Heart Failure. International Journal of Molecular Sciences, 22(11), 6046.

- Hancox, J. C., Levi, A. J., & Lee, C. O. (1996). Actions of the digitalis analogue strophanthidin on action potentials and L-type calcium current in single cells isolated from the rabbit atrioventricular node. British Journal of Pharmacology, 117(4), 657-666.

- Eisner, D. A., & Lederer, W. J. (1982). Strophanthidin and potassium on intracellular sodium activity in sheep heart. The Journal of Physiology, 322, 461-479.

- Sen, P. C., & Selvakumar, D. (2020). Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. Journal of Biological Chemistry, 295(40), 13744-13757.

Sources

- 1. Comparison of ouabain with strophanthidin-3-acetate by intravenous injection in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac toxicity of ouabain and this compound: influence of afferent denervation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of this compound and ouabain on the sympathetic adrenergic neuroeffector junction in canine vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal of ouabain and acetyl strophanthidin effects in normal and failing cardiac muscle by specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Strophanthidin Attenuates MAPK, PI3K/AKT/mTOR, and Wnt/β-Catenin Signaling Pathways in Human Cancers [frontiersin.org]

- 7. Cardiotonic site directed irreversible inhibition of Na+ + K+-ATPase by 3-azidothis compound, a photochemical analogue of strophanthidin [pubmed.ncbi.nlm.nih.gov]

- 8. k-Strophanthidin - Wikipedia [en.wikipedia.org]

- 9. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 10. Cardiac glycoside - Wikipedia [en.wikipedia.org]

- 11. manualofmedicine.com [manualofmedicine.com]

- 12. The structure of the Na+,K+-ATPase and mapping of isoform differences and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Local and systemic effects of Na+/K+ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strophanthidin and potassium on intracellular sodium activity in sheep heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ouabain - Wikipedia [en.wikipedia.org]

- 19. Action of this compound on experimental myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Actions of the digitalis analogue strophanthidin on action potentials and L-type calcium current in single cells isolated from the rabbit atrioventricular node - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. resources.novusbio.com [resources.novusbio.com]

- 26. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 28. berthold.com [berthold.com]

An In-depth Technical Guide to the Effects of Acetylstrophanthidin on Cardiac Myocyte Intracellular Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylstrophanthidin, a potent cardiac glycoside, has long been a subject of intense research in cardiovascular pharmacology. Its profound effects on cardiac myocyte contractility are primarily mediated by its influence on intracellular calcium ([Ca2+]i) homeostasis. Understanding the precise mechanisms and experimental methodologies to study these effects is crucial for the development of novel cardiac therapies and for elucidating the fundamental principles of cardiac physiology and pathophysiology. This guide provides a comprehensive overview of the actions of this compound on cardiac myocyte intracellular calcium, detailing the underlying molecular pathways, offering in-depth experimental protocols for its investigation, and presenting a framework for data interpretation.

The Molecular Mechanism of this compound-Induced Calcium Elevation

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+ ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium across the sarcolemma of cardiac myocytes.[1][2] The inhibition of this pump by this compound sets in motion a cascade of events that culminates in an elevation of intracellular calcium and enhanced contractility.

The binding of this compound to the Na+/K+ ATPase inhibits its function, leading to a gradual increase in the intracellular sodium concentration ([Na+]i).[3] This alteration in the sodium gradient directly impacts the activity of the Na+/Ca2+ exchanger (NCX), a bidirectional transporter that plays a critical role in calcium extrusion from the myocyte.[4] Under normal physiological conditions, the NCX utilizes the inwardly directed sodium gradient to extrude calcium. However, as intracellular sodium rises due to Na+/K+ ATPase inhibition, the driving force for calcium extrusion via the NCX is reduced. This can even lead to the reversal of the NCX, causing it to import calcium into the cell.[4]

The resulting increase in cytosolic calcium has two major consequences. Firstly, it leads to a greater uptake of calcium into the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes, via the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[5] Secondly, the elevated cytosolic calcium sensitizes the ryanodine receptors (RyRs), the calcium release channels on the SR membrane.[6][7] This sensitization, coupled with the increased SR calcium load, results in a more robust release of calcium from the SR during subsequent action potentials, a phenomenon known as calcium-induced calcium release (CICR).[8] This amplified calcium transient binds to the myofilament protein troponin C, initiating a stronger and more forceful contraction of the myocyte.[2]

At higher, potentially toxic concentrations, cardiac glycosides can lead to excessive intracellular calcium accumulation, a state known as calcium overload.[9][10] This can result in spontaneous, arrhythmogenic calcium release from the SR in the form of calcium waves, which can trigger delayed afterdepolarizations and cardiac arrhythmias.[6][7]

Quantitative Effects of Strophanthidin on Intracellular Ions

While specific quantitative data for this compound is limited in the readily available literature, studies on the closely related and rapidly acting cardiac glycoside, strophanthidin, provide valuable insights into the expected dose-dependent effects on intracellular ion concentrations. It is important to note that different experimental conditions, cell types, and measurement techniques can influence the absolute values.

| Strophanthidin Concentration | Effect on Intracellular Na+ ([Na+]i) | Effect on Intracellular Ca2+ ([Ca2+]i) | Reference |

| 10⁻⁸ M | No detectable change | No detectable change | [3] |

| 5 x 10⁻⁸ M | Dose-dependent increase | Dose-dependent increase | [3] |

| 10⁻⁷ M | Dose-dependent increase | No detectable change | [3] |

| 5 x 10⁻⁷ M | Dose-dependent increase | 1.3-1.6 fold increase | [3] |

| 10⁻⁶ M (1 µM) | Dose-dependent increase | 2-3 fold increase | [3] |

| 100 µM | - | Increase from ~69 nM to ~204 nM | [11] |

Experimental Protocol for Measuring this compound-Induced Intracellular Calcium Transients

The following protocol outlines a robust methodology for the quantitative analysis of this compound's effects on intracellular calcium transients in isolated adult ventricular myocytes using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents

-

Isolated adult ventricular myocytes

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

HEPES-buffered Tyrode's solution (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4)

-

Ionomycin

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

-

Fluorescence microscopy system equipped for ratiometric imaging (e.g., with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)

Experimental Workflow

Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO or an appropriate aqueous solvent.

-

Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[12] Aliquot and store at -20°C, protected from light and moisture.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO to aid in the dispersion of Fura-2 AM in the aqueous loading buffer.

-

-

Cell Loading with Fura-2 AM:

-

Isolate adult ventricular myocytes using established enzymatic digestion protocols.

-

For loading, prepare a working solution of Fura-2 AM in Tyrode's solution at a final concentration of 1-5 µM.[12] To facilitate solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

-

Incubate the isolated myocytes in the Fura-2 AM loading solution for 20-30 minutes at room temperature in the dark.[13]

-

After incubation, wash the cells twice with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 20 minutes.[14]

-

-

Fluorescence Imaging and Data Acquisition:

-

Transfer the Fura-2-loaded myocytes to a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Continuously perfuse the cells with Tyrode's solution at a physiological temperature (e.g., 37°C).

-

Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.[15]

-

Record baseline calcium transients for a stable period before introducing this compound.

-

Introduce this compound into the perfusion solution at the desired concentrations in a cumulative or sequential manner to establish a dose-response relationship.

-

Record the changes in the calcium transients at each concentration.

-

-

Data Analysis and Interpretation:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration and minimizes artifacts from dye loading, photobleaching, and cell movement.[15][16]

-

For absolute quantification of [Ca2+]i, a calibration can be performed at the end of each experiment using ionomycin to permeabilize the cells to Ca2+ in the presence of known high and low extracellular Ca2+ concentrations (with EGTA).[13]

-

Analyze the characteristics of the calcium transients, including:

-

Amplitude: The peak of the F340/F380 ratio, reflecting the amount of calcium released from the SR.

-

Diastolic [Ca2+]i: The baseline F340/F380 ratio between transients.

-

Time to Peak: The time from the stimulus to the peak of the transient, indicating the rate of calcium release.

-

Decay Kinetics (e.g., Tau or T50): The rate at which the calcium transient returns to baseline, reflecting the activity of calcium removal mechanisms like SERCA and NCX.[16]

-

-

An increase in the amplitude and diastolic level of the calcium transients with increasing concentrations of this compound would be the expected outcome.

-

Advanced Considerations: Calcium Sparks

At the subcellular level, the release of calcium from the sarcoplasmic reticulum is not a uniform event but occurs as discrete, localized releases known as "calcium sparks".[8] These sparks are the elementary events of SR calcium release and are mediated by the opening of a small cluster of ryanodine receptors.[8] The global intracellular calcium transient is the result of the spatial and temporal summation of these individual calcium sparks.[17]

Cardiac glycosides, by increasing the SR calcium load, can significantly alter the properties of calcium sparks.[6] An increase in the frequency and amplitude of spontaneous calcium sparks can be indicative of an increased propensity for arrhythmogenic calcium waves.[18][19] The investigation of calcium sparks requires high-speed confocal microscopy and specialized data analysis software.

Conclusion

This compound exerts its profound effects on cardiac myocyte function by intricately modulating intracellular calcium homeostasis. A thorough understanding of its mechanism of action, from the inhibition of the Na+/K+ ATPase to the subsequent alterations in sarcoplasmic reticulum calcium release, is paramount for its therapeutic application and for the broader field of cardiac pharmacology. The experimental protocols detailed in this guide provide a robust framework for researchers to meticulously investigate these effects, enabling the generation of high-quality, reproducible data. By combining detailed mechanistic knowledge with rigorous experimental approaches, the scientific community can continue to unravel the complexities of cardiac glycoside action and pave the way for the development of safer and more effective treatments for cardiovascular diseases.

References

-

Ca2+ imaging with FURA-2 AM. Moodle@Units. [Link]

-

Calcium & Contractility Best Practices. IonOptix. [Link]

-

Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. PMC - NIH. [Link]

-

Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors. PMC - NIH. [Link]

-

Calcium-Calmodulin Kinase II Mediates Digitalis-Induced Arrhythmias. Circulation - American Heart Association Journals. [Link]

-

Cardiac Glycosides. BioPharma Notes. [Link]

-

Signal analysis and classification methods for the calcium transient data of stem cell-derived cardiomyocytes. PubMed. [Link]

-

A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential. PubMed. [Link]

-

Effects of strophanthidin on intracellular calcium concentration in ventricular myocytes of guinea pig. ResearchGate. [Link]

-

Effects of Strophanthidin on Intracellular Ca2+ Concentration and Cellular Morphology of Guinea Pig Myocytes. PubMed. [Link]

-

Analysis of calcium transients in cardiac myocytes and assessment of the sarcoplasmic reticulum Ca2+-ATPase contribution. PubMed. [Link]

-

Calcium overload and strophanthidin-induced mechanical toxicity in cardiac Purkinje fibers. PubMed. [Link]

-

Cardiac Glycoside and Digoxin Toxicity. StatPearls - NCBI Bookshelf. [Link]

-

Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity. PMC - PubMed Central. [Link]

-

The effect of strophanthidin on action potential, calcium current and contraction in isolated guinea-pig ventricular myocytes. PubMed. [Link]

-

Effect of strophanthidin on intracellular Na ion activity and twitch tension of constantly driven canine cardiac Purkinje fibers. PubMed. [Link]

-

The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function. PMC - NIH. [Link]

-

Calcium Transient in Cardiomyocytes. Creative Bioarray. [Link]

-

Modulation of the Frequency of Spontaneous Sarcoplasmic Reticulum Ca2+ Release Events (Ca2+ Sparks) by Myoplasmic [Mg2+] in Frog Skeletal Muscle. NIH. [Link]

-

Amplitude distribution of calcium sparks in confocal images: theory and studies with an automatic detection method. NIH. [Link]

-

Calcium sparks in the heart: dynamics and regulation. RRB - Dove Medical Press. [Link]

-

Ryanodine Receptor Current Amplitude Controls Ca2+ Sparks in Cardiac Muscle. NIH. [Link]

-

Calcium sparks. Wikipedia. [Link]

Sources

- 1. A review of cardiac glycosides: Structure, toxicokinetics, clinical signs, diagnosis and antineoplastic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]

- 3. Effect of strophanthidin on intracellular Na ion activity and twitch tension of constantly driven canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live cell screening identifies glycosides as enhancers of cardiomyocyte cell cycle activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Calcium sparks - Wikipedia [en.wikipedia.org]

- 9. Calcium overload and strophanthidin-induced mechanical toxicity in cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Effects of strophanthidin on intracellular Ca2+ concentration and cellular morphology of guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ionoptix.com [ionoptix.com]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ionbiosciences.com [ionbiosciences.com]

- 16. Signal analysis and classification methods for the calcium transient data of stem cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amplitude distribution of calcium sparks in confocal images: theory and studies with an automatic detection method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Ryanodine Receptor Current Amplitude Controls Ca2+ Sparks in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Context of Acetylstrophanthidin: From Discovery to Experimental Application

This guide provides a comprehensive technical overview of the historical context surrounding the cardiac glycoside Acetylstrophanthidin. Eschewing a rigid template, this document is structured to logically unfold the narrative of this potent compound, from the discovery of its natural precursors to its application as a critical tool in mid-20th-century cardiovascular research.

Introduction: The Emergence of a Potent Cardiac Glycoside

This compound is a semi-synthetic cardiac glycoside, an acetate ester of strophanthidin.[1] Its history is intrinsically linked to the broader exploration of cardioactive compounds derived from plants of the Strophanthus genus.[2] These plants were historically used in the preparation of arrow poisons in Africa due to their potent effects on the heart.[3][4] The journey of Strophanthus extracts from traditional use to Western medicine began in the 19th century, with explorers and physicians like Dr. David Livingstone encountering their use.[5] In 1885, the Scottish physician Sir Thomas Richard Fraser isolated a glycoside from Strophanthus kombe, which he named strophanthin.[5] This marked a pivotal moment, shifting the study of these compounds from ethnobotany to the emerging field of pharmacology.

While the precise first synthesis of this compound is not prominently documented in readily available historical records, its appearance in the scientific literature in the mid-20th century, particularly in the 1950s, signifies its development as a research tool.[2][6] The acetylation of the parent compound, strophanthidin, was a deliberate chemical modification aimed at altering its pharmacokinetic and pharmacodynamic properties, likely to create a compound with a more rapid onset and shorter duration of action, making it suitable for acute experimental and clinical settings.

The Scientific Rationale for this compound's Use

The primary mechanism of action of cardiac glycosides, including this compound, is the inhibition of the Na+/K+-ATPase pump in myocardial cells.[5] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium concentration. The elevated intracellular calcium enhances the contractility of the cardiac muscle, a positive inotropic effect.

The decision to use this compound in research was driven by its distinct pharmacological profile compared to other cardiac glycosides like digitalis. Strophanthus glycosides were noted for causing less gastrointestinal irritation and not having the cumulative effects seen with digitalis.[7] However, they were also more prone to degradation in the digestive system, making intravenous administration the preferred route for predictable and rapid effects.[5][7] This rapid onset and offset of action made this compound an ideal candidate for acute experiments where precise control over the drug's effects was necessary. Researchers in the mid-20th century utilized these properties to investigate fundamental aspects of cardiac physiology and pathophysiology, such as the mechanisms of cardiac arrhythmias and the effects of myocardial infarction.

Key Experimental Applications and Methodologies

This compound became a valuable tool in cardiovascular research, particularly in the 1950s through the 1970s. The following sections detail some of the key experimental protocols where it was employed, providing a step-by-step insight into the scientific practices of the time.

Induction and Study of Cardiac Arrhythmias

A significant area of research involving this compound was the study of digitalis-induced cardiac arrhythmias. Its rapid action allowed for the controlled induction of these arrhythmias in animal models, enabling researchers to study their electrophysiological origins.

This protocol is a synthesis of methodologies described in the literature from the period.

-

Animal Model: Anesthetized mongrel dogs were typically used.

-

Surgical Preparation:

-

The animals were anesthetized, commonly with a barbiturate like sodium thiamylal.

-

A catheter was inserted and guided fluoroscopically into the left anterior descending (LAD) coronary artery.

-

A second catheter was placed in the great cardiac vein to sample venous effluent from the region of the myocardium perfused by the LAD.

-

Bipolar intramural electrograms were recorded from endocardial and epicardial sites within the LAD region to monitor cardiac electrical activity.

-

-

This compound Administration:

-

A solution of this compound was prepared. A typical concentration was 25 µ g/min .

-

The solution was perfused directly into the LAD artery.

-

-

Data Collection and Analysis:

-

Continuous electrocardiogram (ECG) and intramural electrograms were recorded to observe the onset and characteristics of ventricular tachycardia.

-

Blood samples from the great cardiac vein were analyzed for electrolyte changes, such as potassium levels, to understand the metabolic effects of the drug on the myocardium.

-

-

Causality and Insights: This experimental setup allowed researchers to observe that this compound-induced ventricular tachycardia could arise from a specific region of the myocardium. The accompanying rise in venous potassium suggested that electrolyte imbalances played a role in the arrhythmogenesis. The controlled nature of the infusion provided evidence for the direct action of the glycoside on the heart muscle.

Investigation of Myocardial Infarction

This compound was also used to study the effects of cardiac glycosides in the context of acute myocardial infarction.

This protocol is based on studies investigating the efficacy and toxicity of digitalis-like compounds post-infarction.

-

Animal Model: Conscious mongrel dogs were often used to study the effects without the confounding influence of anesthesia on cardiovascular parameters.

-

Induction of Myocardial Infarction:

-

A balloon cuff was surgically implanted on the left anterior descending coronary artery.

-

Myocardial infarction was induced by inflating the cuff, occluding the artery.

-

-

Experimental Timeline:

-

Baseline hemodynamic measurements were taken 24 hours before inducing the infarction.

-

This compound infusions were performed at specific time points post-infarction (e.g., 1 hour, 2 days, and 7 days) to assess its effects during the acute and healing phases.

-

-

This compound Administration:

-

Serial intravenous infusions of this compound were administered at a controlled rate, for example, 3 µg/kg per minute.

-

-

Hemodynamic Monitoring:

-

Key parameters such as heart rate, left ventricular end-diastolic pressure, and stroke volume were continuously monitored.

-

-

Toxicity Threshold Determination:

-

The infusion was continued until the appearance of ventricular tachycardia, which was defined as the toxic threshold.

-

-

Causality and Insights: These experiments revealed that immediately following a myocardial infarction, the heart was more sensitive to the toxic effects of this compound, and the drug did not improve left ventricular failure. However, in the later healing phase (e.g., one week later), the tolerance to the drug returned to normal, and it demonstrated beneficial effects on ventricular performance. This provided crucial insights into the cautious use of cardiac glycosides in the immediate aftermath of a heart attack.

Quantitative Data Summary

The following table summarizes typical dosages and outcomes from the historical experimental use of this compound.

| Experimental Model | Animal | Dosage/Administration | Observed Effects | Key Findings |

| Cardiac Arrhythmia Induction | Canine | 25 µ g/min via intracoronary perfusion | Induction of ventricular tachycardia | Allowed for the study of the electrophysiological origins of digitalis-induced arrhythmias. |

| Myocardial Infarction Study | Canine | 3 µg/kg/min via intravenous infusion | Varied with time post-infarction | Reduced tolerance and lack of efficacy in the acute phase; improved performance in the healing phase. |

Visualizing Historical Workflows and Pathways

To better understand the logical flow of these historical experiments and the underlying mechanism of this compound, the following diagrams are provided.

Experimental Workflow for Arrhythmia Induction

Caption: Workflow for inducing cardiac arrhythmias with this compound.

Mechanism of Action of this compound

Caption: Simplified signaling pathway of this compound's inotropic effect.

Conclusion and Legacy

This compound occupies a specific and important niche in the history of cardiovascular pharmacology. While its clinical use has been largely superseded by safer and more manageable drugs, its value as a research tool in the mid-20th century was significant. The experimental protocols developed using this compound contributed to a deeper understanding of the electrophysiology of the heart, the mechanisms of cardiac arrhythmias, and the complex pathophysiology of myocardial infarction. This historical context serves as a reminder of the iterative nature of drug development and the critical role that specific chemical entities, like this compound, play in advancing our fundamental scientific knowledge.

References

-

Enselberg, C. D., Altchek, M. R., & Hellman, E. (1950). The action of acetyl strophanthidin in rapid cardiac arrhythmias. American Heart Journal, 40(6), 919–929. [Link]

-

Norn, S., & Kruse, P. R. (2004). [Cardiac glycosides: From ancient history through Withering's foxglove to endogeneous cardiac glycosides]. Dansk medicinhistorisk arbog, 119-132. [Link]

-

k-Strophanthidin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Kumar, R., & Sharma, R. J. (2021). Some distinguishing features of a few strophanthus species. Journal of Pharmacognosy and Phytochemistry, 10(1), 1339-1342. [Link]

-

Norn, S., & Kruse, P. R. (2004). From ancient history through Withering's foxglove to endogeneous cardiac glycosides]. ResearchGate. [Link]

-

Enselberg, C. D., Altchek, M. R., & Hellman, E. (1950). The action of acetyl strophanthidin in rapid cardiac arrhythmias. PubMed. [Link]

-

Some distinguishing features of a few strophanthus species. (2024, July 30). Paper of the Day. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Ettinger, P. O., Regan, T. J., & Oldewurtel, H. A. (1974). Origin of acetyl strophanthidin-induced ventricular arrhythmias. Journal of Clinical Investigation, 53(6), 1595–1603. [Link]

-

Lown, B., & Levine, S. A. (1958). Acetyl strophanthidin used as a measure to evaluate the status of digitalization. Circulation, 17(4, Part 1), 633-637. [Link]

-

Soloff, L. A., Zatuchni, J., & Velasquez, J. (1956). The response to this compound. The New England Journal of Medicine, 254(16), 733–742. [Link]

-

Smith, T. W., Haber, E., Yeatman, L., & Butler, V. P. (1972). Reversal of Ouabain and Acetyl Strophanthidin Effects in Normal and Failing Cardiac Muscle by Specific Antibody. Journal of Clinical Investigation, 51(6), 1378–1387. [Link]

-

Nola, G. T., Pope, S. E., & Harrison, D. C. (1972). Action of this compound on experimental myocardial infarction. American Journal of Physiology-Legacy Content, 222(2), 265–271. [Link]

Sources

- 1. This compound | C25H34O7 | CID 261075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Studies on genins of cardiac glucosides. I. Comparative studies on acetyl strophantidine and on strophantine with special reference to the effect of acetyl strophantidine on respiration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cardiac glycosides: From ancient history through Withering's foxglove to endogeneous cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. search-library.ucsd.edu [search-library.ucsd.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4️⃣Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]

- 7. k-Strophanthidin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Acetylstrophanthidin: A Precision Tool for Investigating Ion Transport

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Acetylstrophanthidin, a potent and rapid-acting cardiac glycoside. We will delve into its core mechanism of action and provide detailed, field-proven protocols for its application as a precise tool to dissect the complex processes of ion transport. The focus is on leveraging this compound's properties to generate robust and reproducible data for studies involving the Na+/K+-ATPase pump.

Introduction: Why this compound?

In the vast toolkit of pharmacological agents used to study cellular physiology, precision and specificity are paramount. This compound, a derivative of strophanthidin, stands out as a valuable tool for investigating the Na+/K+-ATPase, a ubiquitous enzyme essential for maintaining cellular ion homeostasis.[1] Unlike more commonly known cardiac glycosides such as digoxin or ouabain, this compound is characterized by its rapid onset and shorter duration of action.[2] This property is not a limitation but a significant experimental advantage, allowing for more precise temporal control in studies of ion transport dynamics and the rapid reversal of its effects.[2]

This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, empowering researchers to design and execute self-validating studies.

The Core Mechanism: Inhibition of the Na+/K+-ATPase

The primary cellular target of this compound is the Na+/K+-ATPase, or the sodium-potassium pump.[1] This enzyme is an integral membrane protein that actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process fueled by the hydrolysis of one molecule of ATP.[3] This activity is fundamental for establishing the steep electrochemical gradients for Na+ and K+ across the plasma membrane, which are critical for numerous physiological processes, including nerve impulse transmission, muscle contraction, and secondary active transport of other solutes.

This compound exerts its effect by binding to the extracellular-facing portion of the α-subunit of the Na+/K+-ATPase. This binding is competitive with extracellular K+, a crucial detail for experimental design.[4] Inhibition of the pump leads to a cascade of downstream events that are central to its utility as a research tool:

-

Increased Intracellular Sodium ([Na+]i): Pump inhibition prevents the efflux of Na+, causing its concentration to rise within the cell.[4]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The increased [Na+]i reduces the electrochemical gradient that drives the NCX to extrude calcium (Ca2+) from the cell.

-

Increased Intracellular Calcium ([Ca2+]i): The reduced Ca2+ efflux, and in some conditions, reversal of the NCX, leads to an accumulation of Ca2+ in the cytoplasm.[5]

This sequence of events, culminating in elevated intracellular calcium, is the basis for the positive inotropic (strengthening contraction) effect of cardiac glycosides in heart muscle.[1][5] For the researcher, this predictable cascade provides a powerful method to manipulate intracellular ion concentrations and study the consequences.

Experimental Design & Protocols

The choice of experimental methodology depends on the specific research question. Here, we provide detailed protocols for three common approaches to studying ion transport using this compound.

Safety & Handling

This compound and its parent compound, Strophanthidin, are highly toxic.[6][7] They are fatal if swallowed, inhaled, or in contact with skin.[7] Always handle these compounds in a designated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][8]

Stock Solution Preparation:

-

Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 1-10 mM).

-

Under a fume hood, weigh the powder accurately.

-

Dissolve the powder in a suitable solvent, such as DMSO or Ethanol. Ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[9]

-